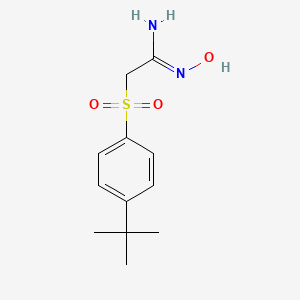

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid

説明

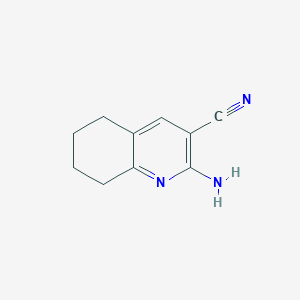

The compound "2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid" is a thiazole derivative that is of interest due to its potential applications in various fields of chemistry and biology. Thiazole, a heterocyclic compound containing both sulfur and nitrogen, is a core structure in many biologically active compounds. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, and its presence in this compound suggests that it could be an intermediate or a product in the synthesis of peptides or other amine-containing molecules .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of an active ester, which can then react with amines to form amides or peptides. In one study, carboxylic acids were activated as their active esters using tert-butyl carbonates (BOC-OX), which were prepared in situ. This method led to the efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines . Another study focused on the synthesis of a chiral thiazole unit, which was synthesized from N-t-Boc-L-isoleucine and L-serine methyl ester monohydrochloride through a series of steps including condensation, protection, and cyclodehydration . These methods could potentially be applied to the synthesis of "2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The tert-butoxycarbonyl group is a bulky protecting group that can influence the reactivity and steric interactions of the molecule. In a related study, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, and the molecules were found to associate via hydrogen-bonded dimers . This information could be relevant to understanding the molecular interactions and conformation of "2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid".

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including nucleophilic substitution reactions. A study on N-tert-butoxycarbonyl-thiazolidine carboxylic acid proposed a mechanism of dynamic kinetic resolution through intramolecular hydrogen bonding, which could be widely applied in organic syntheses . Additionally, the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester involved a condensation reaction under alkaline conditions . These reactions highlight the versatility of thiazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The presence of the tert-butoxycarbonyl group can increase the steric bulk and affect the solubility of the compound. The determination of related compounds like (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid by reversed-phase HPLC indicates that these compounds can be analyzed using chromatographic techniques, which are essential for assessing purity and concentration . The antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives also suggest that the compound may have potential biological applications .

科学的研究の応用

-

Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

- Application: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine. The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

- Method: The synthesis is carried out in four steps with an overall yield of 68% starting from oxazoline derivative .

- Results: The synthesis resulted in a new derivative of β-(1,2,4-Triazol-1-yl)alanine .

-

Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Application: This compound is synthesized by simple reduction and by inversion method .

- Method: The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .

- Results: The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .

-

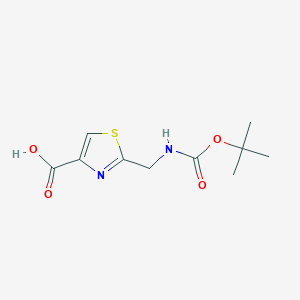

Synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester

- Application: This compound is the chiral unit containing thiazole of a novel cyclic depsipeptide Lyngbyabellin A which exhibited moderate cytotoxicity against KB and LoVo cells .

- Method: The compound was synthesized from N-t-Boc-L-isoleucine and L-serine methyl ester monohydrochloride in overall yield 15% through six steps, including condensation, TBS protection, thionation, deprotection, cyclodehydration and aromatization .

- Results: The synthesis resulted in a novel cyclic depsipeptide Lyngbyabellin A .

-

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

- Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .

- Method: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

- Results: The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis

- Application: The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Method: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results: The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid

- Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .

- Method: The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect. Study extended possibility for extraction of water soluble polar organic molecules using ionic liquids .

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis

- Application: The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Method: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results: The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid

- Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .

- Method: The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect. Study extended possibility for extraction of water soluble polar organic molecules using ionic liquids .

Safety And Hazards

The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTDDQLCSYDRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436705 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid | |

CAS RN |

71904-80-8 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)